4-Bromo-5-fluoro-2-methylbenzoic acid

Physical Chemistry Medicinal Chemistry Process Chemistry

Researchers requiring a multifunctional halobenzoic acid scaffold for medicinal chemistry often face inconsistent reactivity from non-specific analogs. 4-Bromo-5-fluoro-2-methylbenzoic acid (CAS 1349715-55-4) provides a precision solution with dual halogen handles for divergent synthesis: • Bromine at C4 enables Pd-catalyzed cross-coupling (Suzuki, Negishi, Stille) for rapid SAR exploration • Fluorine at C5 enhances metabolic stability and modulates lipophilicity in drug candidates • Supplied at 98% purity with full analytical documentation; available from mg to kg scale.

Molecular Formula C8H6BrFO2
Molecular Weight 233.03 g/mol
CAS No. 1349715-55-4
Cat. No. B1501436
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Bromo-5-fluoro-2-methylbenzoic acid
CAS1349715-55-4
Molecular FormulaC8H6BrFO2
Molecular Weight233.03 g/mol
Structural Identifiers
SMILESCC1=CC(=C(C=C1C(=O)O)F)Br
InChIInChI=1S/C8H6BrFO2/c1-4-2-6(9)7(10)3-5(4)8(11)12/h2-3H,1H3,(H,11,12)
InChIKeyZIXRUMIXLQUGGN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Bromo-5-fluoro-2-methylbenzoic Acid Overview


4-Bromo-5-fluoro-2-methylbenzoic acid (CAS 1349715-55-4) is a trisubstituted halobenzoic acid with a molecular formula of C8H6BrFO2 and a molecular weight of 233.03 g/mol [1]. It features a bromine atom at the 4-position, a fluorine atom at the 5-position, and a methyl group at the 2-position on the benzoic acid core . This compound is supplied at a standard purity of 98% and is recognized as a valuable pharmaceutical building block .

4-Bromo-5-fluoro-2-methylbenzoic Acid Unique Properties


The specific substitution pattern of 4-Bromo-5-fluoro-2-methylbenzoic acid imparts unique physicochemical properties that are not replicated by its closest analogs. The combination of the electron-withdrawing bromine and fluorine atoms, along with the electron-donating methyl group, results in a predicted pKa of 3.23±0.25, which is notably more acidic than that of 4-bromo-2-methylbenzoic acid (pKa 3.63±0.25) . This difference in acidity can significantly influence reactivity, salt formation, and solubility in various media . Furthermore, the presence of both a bromine atom for cross-coupling and a fluorine atom for metabolic stability or altered lipophilicity makes this compound a distinct, multifunctional building block, the performance of which cannot be guaranteed by substituting with a compound lacking either halogen .

Quantitative Comparison with Structural Analogs


Enhanced Acidity vs. 4-Bromo-2-methylbenzoic Acid

The predicted pKa of 4-Bromo-5-fluoro-2-methylbenzoic acid is 3.23±0.25, indicating a stronger acidity compared to 4-bromo-2-methylbenzoic acid, which has a predicted pKa of 3.63±0.25 . This difference is attributed to the additional electron-withdrawing effect of the fluorine substituent at the 5-position.

Physical Chemistry Medicinal Chemistry Process Chemistry

Balanced Lipophilicity vs. Mono-Halogenated Analog

The predicted lipophilicity (XLogP3) of the target compound is 2.6, which is moderately higher than the 2.29 reported for the non-brominated analog 5-fluoro-2-methylbenzoic acid [1]. This difference is due to the presence of the more lipophilic bromine atom.

ADME Drug Design Lipophilicity

Higher Melting Point vs. Non-Halogenated Analog

4-Bromo-5-fluoro-2-methylbenzoic acid exhibits a melting point of 152-153°C , which is significantly higher than the 130-132°C melting point reported for its non-halogenated analog, 2-methylbenzoic acid [1]. This higher melting point is a consequence of increased molecular weight and stronger intermolecular interactions due to the presence of both bromine and fluorine.

Process Chemistry Crystallization Formulation

4-Bromo-5-fluoro-2-methylbenzoic Acid Applications


HIV-1 Integrase Inhibitor Scaffold

Derivatives of 4-bromo-5-fluoro-2-methylbenzoic acid are specifically cited as intermediates in the synthesis of HIV-1 integrase inhibitors. The bromine atom at the 4-position serves as a key functional handle for introducing molecular diversity via palladium-catalyzed cross-coupling reactions, while the fluorine atom can enhance metabolic stability in the final drug candidate .

SGLT2 Inhibitor Precursor

This compound is utilized in the development of sodium-glucose cotransporter 2 (SGLT2) inhibitors, a class of drugs explored for diabetes treatment . The unique substitution pattern provides a privileged scaffold for exploring structure-activity relationships (SAR) around this important therapeutic target .

Cross-Coupling Chemistry Building Block

The presence of the bromine atom renders the compound highly suitable for a wide range of palladium-catalyzed cross-coupling reactions, including Suzuki, Negishi, and Stille couplings . The specific combination of substituents can provide distinct reactivity and selectivity in these transformations compared to other aryl bromides, making it a valuable tool for constructing complex molecular architectures .

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